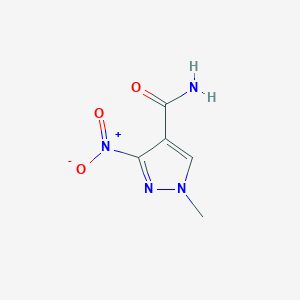
1-methyl-3-nitro-1H-pyrazole-4-carboxamide
Cat. No. B3052184
Key on ui cas rn:
39205-70-4
M. Wt: 170.13 g/mol
InChI Key: ZIDNELAAGGUUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04235995
Procedure details


Seven gm. of 1-methyl-3-nitro-4-pyrazolecarbonyl chloride was added in portions to 50 ml. of concentrated NH4OH. The mixture was heated at reflux for 15 to 20 minutes, evaporated to dryness, and cooled. The resultant crystallized product was identified as 1-methyl-3-nitro-4-pyrazolecarboxamide, m.p. 190°-192° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7](Cl)=[O:8])[C:4]([N+:10]([O-:12])=[O:11])=[N:3]1.[NH4+:13].[OH-]>>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([NH2:13])=[O:8])[C:4]([N+:10]([O-:12])=[O:11])=[N:3]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=C(C(=C1)C(=O)Cl)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[OH-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 15 to 20 minutes
|
|
Duration
|
17.5 (± 2.5) min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant crystallized product
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1N=C(C(=C1)C(=O)N)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
